

structure elucidation of 6-Aminopyridine-3-carbothioamide and its analogues

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Compound of Interest

Compound Name: 6-Aminopyridine-3-carbothioamide

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An In-depth Technical Guide to the Structure Elucidation of **6-Aminopyridine-3-carbothioamide** and its Analogues

For Researchers, Scientists, and Drug Development Professionals

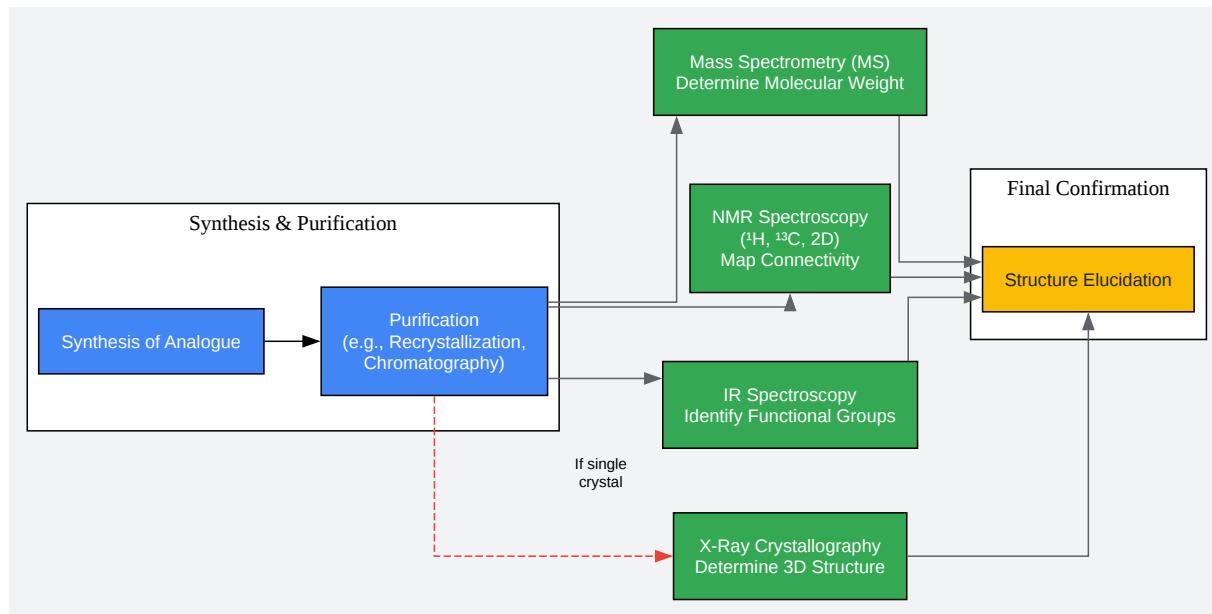
This technical guide provides a comprehensive overview of the methodologies used in the structural elucidation of **6-Aminopyridine-3-carbothioamide** and its related analogues. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile biological activities, including potential anticancer properties.[\[1\]](#)[\[2\]](#) Accurate structure determination is the cornerstone of understanding their structure-activity relationships (SAR) and mechanism of action.

This document details the primary analytical techniques employed: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It includes generalized experimental protocols, tabulated quantitative data from literature, and workflow diagrams to facilitate a deeper understanding for research professionals.

General Experimental and Analytical Workflow

The structural elucidation of a novel synthesized compound like **6-Aminopyridine-3-carbothioamide** or its analogues follows a systematic workflow. The process begins with

synthesis and purification, followed by a series of spectroscopic analyses to determine its molecular formula, connectivity, and three-dimensional structure.



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Caption: General workflow for the synthesis and structural elucidation of target compounds.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, offering precise data on bond lengths, bond angles, and stereochemistry. While a complete crystallographic dataset for the parent **6-Aminopyridine-3-carbothioamide** is not readily available in the cited literature, data from a closely related analogue, N-(4-chlorophenyl)-6-[(4-chlorophenyl)carbamothioyl]pyridine-2-carboxamide, illustrates the type of information obtained.[3]

Experimental Protocol (General)

- Crystal Growth: Single crystals suitable for X-ray diffraction are grown. A common method involves the slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., EtOAc/hexane).[3]
- Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo K α or Cu K α).
- Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using least-squares methods to achieve the final atomic coordinates and displacement parameters.

Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for the analogue N-(4-chlorophenyl)-6-[(4-chlorophenyl)carbamothioyl]pyridine-2-carboxamide.[3]

Parameter	Value
Chemical Formula	C ₁₉ H ₁₄ Cl ₂ N ₄ OS
Crystal System	Monoclinic
Space Group	P 2 ₁ /c
a (Å)	9.8905(4)
b (Å)	21.5491(9)
c (Å)	8.9818(4)
β (°)	111.1277(13)
Volume (Å ³)	1785.62(13)
Z (Formula units/cell)	4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. ^1H and ^{13}C NMR are standard experiments.

Experimental Protocol (General)

- **Sample Preparation:** 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Data Acquisition:** The sample is placed in the NMR spectrometer. ^1H , ^{13}C , and often 2D spectra (like COSY and HSQC) are acquired on a 300, 400, or 500 MHz instrument.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm).

Data Presentation: NMR Spectral Data

The following data is representative for carbothioamide derivatives. For example, in a synthesized carbothioamide derivative, characteristic peaks were observed in DMSO-d₆.^[4] For pyridine carbothioamide derivatives, the thioamide carbon (C=S) appears significantly downfield in the ^{13}C NMR spectrum.^[1]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Coupling (J, Hz)	Assignment
^1H	11.19	s	NH(C=S)
^1H	9.44	s	NH(C=O)
^1H	7.0 - 8.5	m	Aromatic/Pyridine H
^1H	~5.0	br s	Amino NH ₂
^{13}C	~198	-	C=S (Thioamide)
^{13}C	110 - 150	-	Aromatic/Pyridine C

Note: Data is compiled from representative analogues.[\[3\]](#)[\[4\]](#) Exact chemical shifts will vary with substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Protocol (General)

- **Sample Introduction:** A dilute solution of the sample is introduced into the mass spectrometer. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for these types of molecules.
- **Ionization:** The sample is ionized in the source, typically forming a protonated molecular ion $[M+H]^+$.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).
- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. Fragmentation patterns (MS/MS) can be used to further confirm the structure.

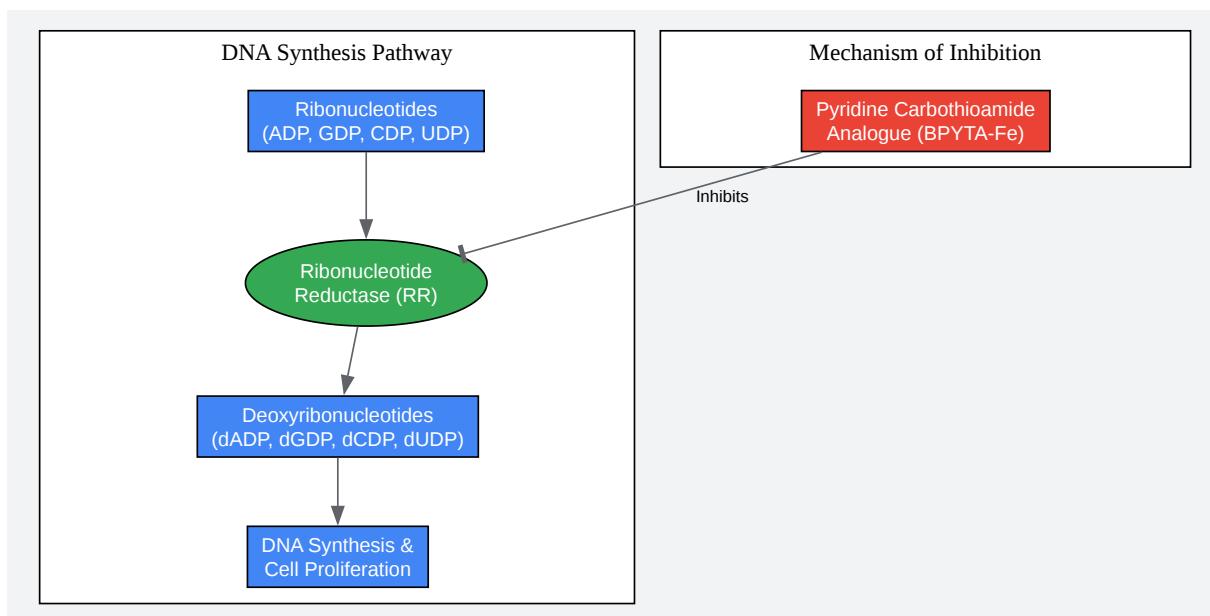
Data Presentation: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Observed Ion (m/z)	Ionization Mode
6-Aminopyridine-3-carbothioamide	$C_6H_7N_3S$	153.20	$[M+H]^+$ at 154.04	ESI+
6-Methylpyridine-3-carbothioamide	$C_7H_8N_2S$	152.22	$[M+H]^+$ at 153.05	ESI+

Note: Observed m/z values are calculated for the most abundant isotopes.[\[5\]](#)

Biological Activity Context: Inhibition of Ribonucleotide Reductase

Some pyridine carbothioamide analogues exhibit significant biological activity. For example, 2,2'-bipyridyl-6-carbothioamide is an antitumor agent that acts by inhibiting ribonucleotide reductase (RR).[2] This enzyme is crucial for DNA synthesis, making it a key target in cancer therapy. The inhibitor, often as an iron chelate, inactivates the enzyme by destroying a critical tyrosyl radical in its R2 subunit.[2]



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Caption: Inhibition of the Ribonucleotide Reductase (RR) pathway by a carbothioamide analogue.

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